molecular formula C12H20N2O2 B1488381 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1565954-27-9

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol

Cat. No. B1488381
CAS RN: 1565954-27-9
M. Wt: 224.3 g/mol
InChI Key: WBAVFQVXNRMFMN-UHFFFAOYSA-N
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Description

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol, also known as 1-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperidine-4-methanol, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid with a melting point of 92-94°C. It is soluble in ethanol and water and insoluble in chloroform and ether.

Scientific Research Applications

Synthesis and Characterization

"{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol" and related compounds have been synthesized and characterized for various applications in scientific research. These compounds, due to their structural complexity, offer a unique perspective on molecular interactions and potential pharmaceutical applications.

  • Synthesis Techniques : Innovative synthesis techniques have been developed to create complex molecules related to "this compound". For instance, the one-pot multistep Bohlmann-Rahtz heteroannulation reaction has been utilized to synthesize dimethyl sulfomycinamate, showcasing the compound's potential in synthesizing thiopeptide antibiotics derivatives (Bagley et al., 2005).

  • Crystal and Molecular Structure : The crystal and molecular structure of related compounds have been extensively studied to understand their chemical properties better. For example, the structure of "Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol" was confirmed via X-ray diffraction, highlighting the importance of structural analysis in chemical research (Naveen et al., 2015).

Chemical Reactivity and Applications

  • Catalysis and Organic Synthesis : Certain derivatives of "this compound" have been used as catalysts in organic synthesis. For instance, cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the capability to catalyze oxidative cyclization of alkenols, showcasing the compound's utility in facilitating chemical reactions (Dönges et al., 2014).

  • Antiproliferative Activity : Research into derivatives of "this compound" also extends into the medical field, where their antiproliferative activities against various cancer cell lines have been explored. Such studies underline the potential pharmaceutical applications of these compounds in developing new cancer treatments (Prasad et al., 2008).

Mechanism of Action

properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVFQVXNRMFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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